Cas no 1805421-47-9 (3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine)

3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine is a halogenated pyridine derivative with a reactive bromomethyl group and a difluoromethyl substituent, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern enables selective functionalization, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and difluoromethyl groups enhances its utility in cross-coupling reactions and as a precursor for fluorinated compounds. The methoxy group further modulates reactivity, offering additional synthetic flexibility. This compound is valued for its stability under standard conditions and its role in constructing complex heterocyclic frameworks. Suitable for controlled modifications, it is a key building block in medicinal chemistry and material science research.
3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine structure
1805421-47-9 structure
Product Name:3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine
CAS No:1805421-47-9
MF:C8H7Br2F2NO
MW:330.952087640762
CID:4861327
Update Time:2025-05-19

3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine
    • Inchi: 1S/C8H7Br2F2NO/c1-14-7-4(8(11)12)3-13-5(2-9)6(7)10/h3,8H,2H2,1H3
    • InChI Key: ASPXTWSZHSNPKD-UHFFFAOYSA-N
    • SMILES: BrC1C(CBr)=NC=C(C(F)F)C=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 2.7
  • Topological Polar Surface Area: 22.1

3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059879-1g
3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine
1805421-47-9 97%
1g
$1,579.40 2022-04-01

3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine Related Literature

Additional information on 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine

Introduction to 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine (CAS No. 1805421-47-9)

3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine, identified by its CAS number 1805421-47-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a versatile scaffold widely recognized for its role in the synthesis of biologically active molecules. The structural features of this compound, particularly the presence of bromo and difluoromethyl substituents, make it a valuable intermediate in the development of novel therapeutic agents.

The bromo and bromomethyl functional groups attached to the pyridine ring introduce reactive sites that are highly conducive to further chemical modifications. These groups are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. The difluoromethyl group, on the other hand, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, making it a preferred moiety in modern drug design.

The methoxy group at the 4-position of the pyridine ring contributes to the overall electronic properties of the molecule, influencing its reactivity and interaction with biological targets. This compound’s unique combination of substituents positions it as a promising building block for the synthesis of small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders.

In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced pharmacological properties. The compound 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine has been extensively studied for its potential applications in drug discovery. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical in treating cancers and other chronic diseases. The bromo and bromomethyl groups facilitate the introduction of additional functional moieties through palladium-catalyzed reactions, allowing for fine-tuning of the molecular structure to optimize biological activity.

One notable application of this compound is in the synthesis of small-molecule modulators of protein-protein interactions. Pyridine-based inhibitors have shown promise in disrupting aberrant signaling pathways involved in diseases such as Alzheimer’s and Parkinson’s. The structural flexibility offered by the bromo and difluoromethyl substituents allows chemists to design molecules that can precisely target specific protein domains, thereby enhancing therapeutic efficacy.

The methoxy group also plays a crucial role in modulating solubility and bioavailability, which are essential factors for drug development. By incorporating this group, researchers can improve the pharmacokinetic properties of their lead compounds, ensuring better absorption and distribution within the body. This has led to several preclinical studies investigating derivatives of 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine as potential candidates for clinical trials.

Advances in computational chemistry have further accelerated the discovery process for this type of compound. Molecular modeling techniques have been employed to predict binding affinities and optimize structures before experimental synthesis. These computational approaches have helped identify key pharmacophores within the molecule, guiding researchers toward more effective drug candidates.

The synthesis of 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine involves multi-step organic transformations that highlight its synthetic utility. The presence of multiple reactive sites allows for sequential functionalization, enabling chemists to construct complex scaffolds with precision. Recent methodologies have focused on improving reaction efficiency and selectivity, reducing byproducts and side reactions. This has been achieved through careful optimization of reaction conditions, including catalyst selection and solvent systems.

In conclusion, 3-Bromo-2-(bromomethyl)-5-(difluoromethyl)-4-methoxypyridine (CAS No. 1805421-47-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate for developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is expected to grow even further.

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